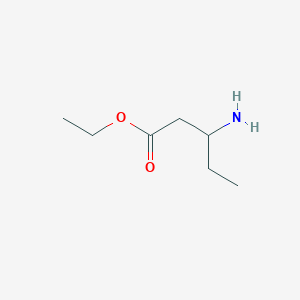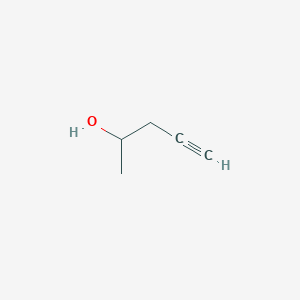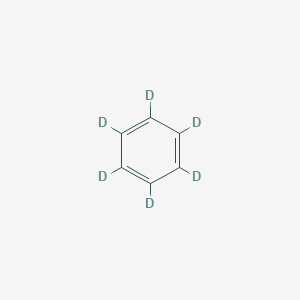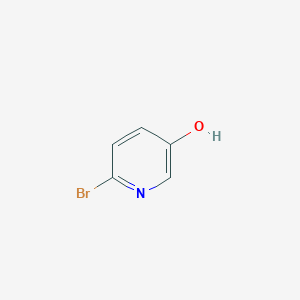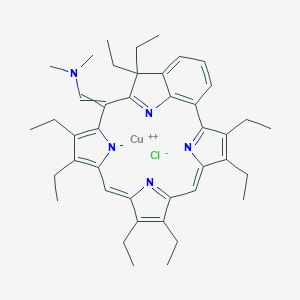
Copper benzochlorin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Copper benzochlorin is a synthetic compound that has gained significant attention in scientific research due to its unique properties. It is a copper-containing porphyrin derivative that has demonstrated potential in various applications, including photodynamic therapy and imaging.
Mécanisme D'action
The mechanism of action of copper benzochlorin in PDT involves the production of reactive oxygen species (ROS) upon activation by light. The ROS, such as singlet oxygen and superoxide anion, can cause oxidative damage to cellular components, leading to cell death. Copper benzochlorin has shown high singlet oxygen quantum yield, indicating its potential as a photosensitizer for PDT.
In imaging applications, copper benzochlorin acts as a contrast agent for MRI and fluorescence imaging. Its unique properties, such as its ability to bind to tissues and its fluorescence, make it a promising candidate for imaging applications.
Effets Biochimiques Et Physiologiques
Copper benzochlorin has been shown to have low toxicity in preclinical studies. It is rapidly cleared from the body and does not accumulate in tissues. However, further studies are needed to determine its long-term toxicity and safety.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using copper benzochlorin in lab experiments include its unique properties, such as its fluorescence and MRI contrast enhancement, and its potential as a photosensitizer for PDT. Its low toxicity and rapid clearance from the body also make it a promising candidate for in vivo studies.
The limitations of using copper benzochlorin in lab experiments include its low yield during synthesis, which can limit its availability for research, and the need for specific light sources for activation in PDT.
Orientations Futures
There are several future directions for research on copper benzochlorin. One potential direction is the development of new synthesis methods to improve the yield and availability of the compound. Another direction is the investigation of its potential in combination with other therapies, such as chemotherapy and immunotherapy. Further studies are also needed to determine its long-term toxicity and safety in humans. Finally, the development of new imaging techniques using copper benzochlorin as a contrast agent is another promising direction for future research.
Conclusion
Copper benzochlorin is a synthetic compound that has demonstrated potential in various scientific research applications, including photodynamic therapy and imaging. Its unique properties, such as its fluorescence and MRI contrast enhancement, make it a promising candidate for imaging applications. Further research is needed to determine its long-term toxicity and safety in humans and to explore its potential in combination with other therapies. Overall, copper benzochlorin is a promising compound that has the potential to make a significant impact in the field of scientific research.
Méthodes De Synthèse
The synthesis of copper benzochlorin involves the reaction of copper acetate with benzochlorin. The reaction proceeds in the presence of a base and an organic solvent, such as pyridine or dimethylformamide. The resulting product is purified using column chromatography, and the yield of the product is typically around 50%.
Applications De Recherche Scientifique
Copper benzochlorin has been extensively studied for its potential in photodynamic therapy (PDT) and imaging. PDT is a non-invasive cancer treatment that involves the use of a photosensitizer, such as copper benzochlorin, which is activated by light of a specific wavelength. The activated photosensitizer produces reactive oxygen species that can kill cancer cells. Copper benzochlorin has shown promising results in preclinical studies as a photosensitizer for PDT.
In addition to PDT, copper benzochlorin has also been investigated for its potential in imaging. Its unique properties, such as its fluorescence and magnetic resonance imaging (MRI) contrast enhancement, make it a promising candidate for imaging applications. Copper benzochlorin has been used in preclinical studies for imaging of tumors, inflammation, and angiogenesis.
Propriétés
Numéro CAS |
145582-83-8 |
|---|---|
Nom du produit |
Copper benzochlorin |
Formule moléculaire |
C42H52ClCuN5 |
Poids moléculaire |
725.9 g/mol |
Nom IUPAC |
copper;N,N-dimethyl-1-(12,13,17,18,22,23,27,27-octaethyl-8,24,25-triaza-26-azanidahexacyclo[19.2.1.16,9.111,14.116,19.02,7]heptacosa-1(24),2(7),3,5,8,11,13,15,17,19(25),20,22-dodecaen-10-ylidene)methanamine;chloride |
InChI |
InChI=1S/C42H52N5.ClH.Cu/c1-11-25-26(12-2)35-23-37-28(14-4)30(16-6)39(45-37)32(24-47(9)10)41-42(17-7,18-8)33-21-19-20-31(40(33)46-41)38-29(15-5)27(13-3)36(44-38)22-34(25)43-35;;/h19-24H,11-18H2,1-10H3;1H;/q-1;;+2/p-1 |
Clé InChI |
RSDZGRLHEQWQBK-UHFFFAOYSA-M |
SMILES |
CCC1=C(C2=NC1=CC3=C(C(=C([N-]3)C(=CN(C)C)C4=NC5=C(C=CC=C5C4(CC)CC)C6=NC(=C2)C(=C6CC)CC)CC)CC)CC.[Cl-].[Cu+2] |
SMILES canonique |
CCC1=C(C2=NC1=CC3=C(C(=C([N-]3)C(=CN(C)C)C4=NC5=C(C=CC=C5C4(CC)CC)C6=NC(=C2)C(=C6CC)CC)CC)CC)CC.[Cl-].[Cu+2] |
Synonymes |
CDS1 photosensitizer copper benzochlorin copper(II) alpha-meso-N,N'-dimethyloctaethylbenzochlorin iminium chloride |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



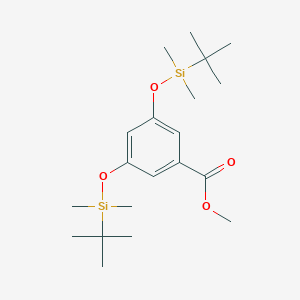
![2-[3-(2-Cyanopropan-2-yl)-5-formylphenyl]-2-methylpropanenitrile](/img/structure/B120185.png)
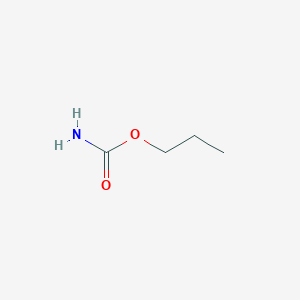
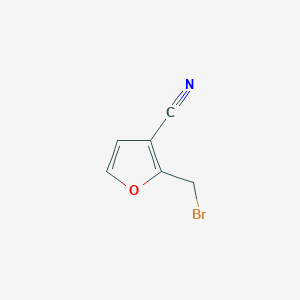
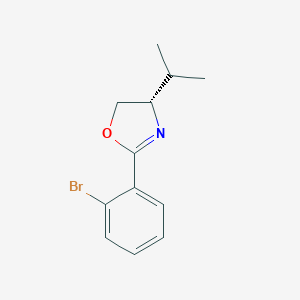
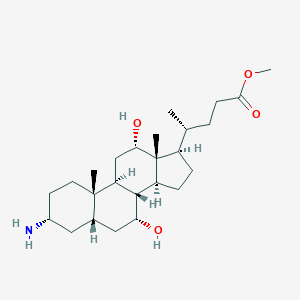
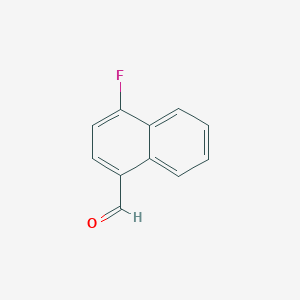
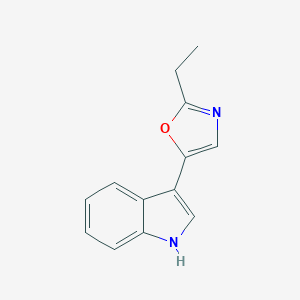
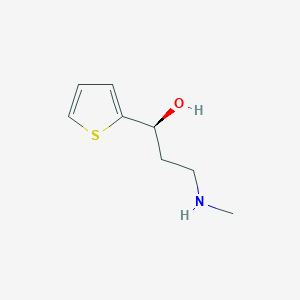
![(4S,5R)-4-(Fluoromethyl)-4,5-dihydro-5-[4-(methylsulfonyl)phenyl]-2-phenyloxazole](/img/structure/B120208.png)
